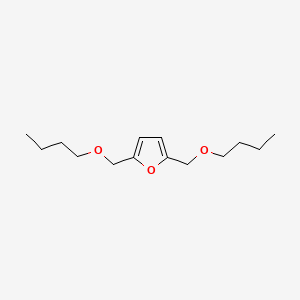
2,5-Bis(butoxymethyl)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(butoxymethyl)furan is an organic compound belonging to the furan family It is characterized by the presence of two butoxymethyl groups attached to the 2 and 5 positions of the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(butoxymethyl)furan typically involves the alkylation of 2,5-bis(hydroxymethyl)furan. This reaction is carried out using butyl bromide in the presence of a base such as potassium carbonate. The reaction conditions generally include refluxing the reactants in an organic solvent like dimethylformamide (DMF) for several hours to ensure complete conversion .
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. Catalysts such as phase transfer catalysts can be employed to enhance the efficiency of the alkylation process.
Chemical Reactions Analysis
Types of Reactions: 2,5-Bis(butoxymethyl)furan undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols or alkanes, typically using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can replace the butoxymethyl groups with other functional groups, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in DMF with alkyl halides.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted furans depending on the nucleophile used.
Scientific Research Applications
2,5-Bis(butoxymethyl)furan has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its use as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.
Mechanism of Action
The mechanism by which 2,5-Bis(butoxymethyl)furan exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The furan ring can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with biomolecules.
Comparison with Similar Compounds
2,5-Bis(hydroxymethyl)furan: A precursor in the synthesis of 2,5-Bis(butoxymethyl)furan, known for its use in polymer production.
5-Hydroxymethylfurfural: Another furan derivative with applications in biofuels and as a platform chemical for various syntheses.
Furfural: A simpler furan compound used in the production of resins and as a solvent.
Uniqueness: this compound stands out due to its enhanced solubility and stability compared to its hydroxymethyl counterpart. Its butoxymethyl groups provide increased hydrophobicity, making it more suitable for applications in non-polar environments and as a biofuel additive .
Properties
CAS No. |
101099-24-5 |
|---|---|
Molecular Formula |
C14H24O3 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
2,5-bis(butoxymethyl)furan |
InChI |
InChI=1S/C14H24O3/c1-3-5-9-15-11-13-7-8-14(17-13)12-16-10-6-4-2/h7-8H,3-6,9-12H2,1-2H3 |
InChI Key |
UTDKGESGCIZUMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC1=CC=C(O1)COCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Glycine, N-[(1-bromo-4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]-](/img/structure/B12919720.png)
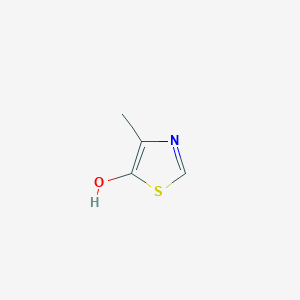
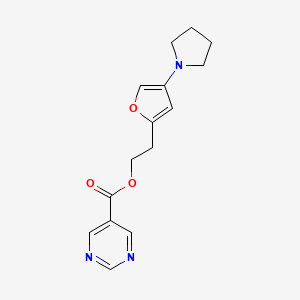

![2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]furan](/img/structure/B12919741.png)
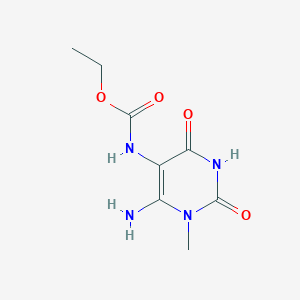
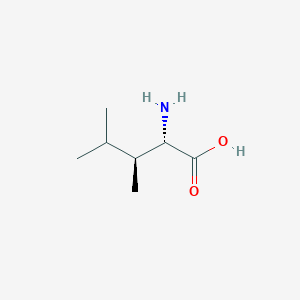
![4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-9-yl)methylene]-](/img/structure/B12919751.png)


![3-(1h,5h-Pyrido[3,2,1-ij]quinolin-3-ylmethyl)-2,3,4a,8a-tetrahydro-4h-chromen-4-one](/img/structure/B12919763.png)
![9-Bromo-2-chloro-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12919776.png)
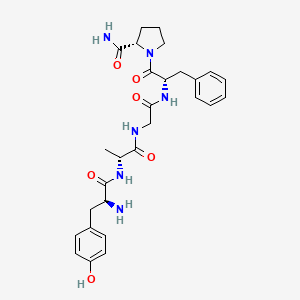
![{1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-yl}methanol](/img/structure/B12919795.png)
